molecular formula C21H27N3O2 B11687059 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11687059
M. Wt: 353.5 g/mol
InChI Key: IBSKREADECHZCI-FSJBWODESA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group. This compound is synthesized through the condensation of hydrazides with aldehydes or ketones. Schiff bases are known for their stability and ability to form complexes with transition metals, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves the reaction of pyridine-3-carbohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base hydrazone .

Industrial production methods for this compound are not well-documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)16-10-14(11-17(18(16)25)21(4,5)6)12-23-24-19(26)15-8-7-9-22-13-15/h7-13,25H,1-6H3,(H,24,26)/b23-12+

InChI Key

IBSKREADECHZCI-FSJBWODESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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